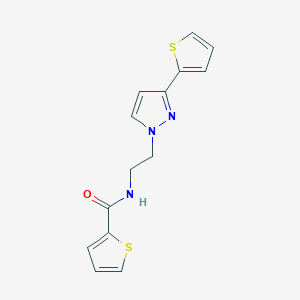

![molecular formula C22H18FN3O3 B2538444 3-[(4-氟苯基)甲基]-1-[(3-甲氧基苯基)甲基]-4a,5,6,7,8,8a-六氢吡啶并[2,3-d]嘧啶-2,4-二酮 CAS No. 902964-13-0](/img/structure/B2538444.png)

3-[(4-氟苯基)甲基]-1-[(3-甲氧基苯基)甲基]-4a,5,6,7,8,8a-六氢吡啶并[2,3-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

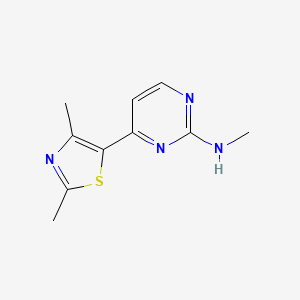

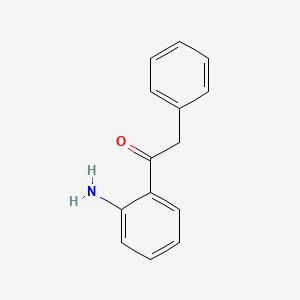

The compound "3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione" is a derivative of the pyrido[2,3-d]pyrimidine class, which is known for its biological activity and potential therapeutic applications. The presence of fluorophenyl and methoxyphenyl groups suggests potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions, as seen in similar compounds .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves multi-step reactions, including cyclocondensation, formylation, and ring-closing reactions . For example, a microwave-assisted process has been used for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for the preparation of functional fluorophores . Similarly, an efficient synthesis route for a related pyrido[1,2-c]pyrimidine core structure has been described, highlighting a nearly quantitative ring-closing reaction .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been characterized using various spectral techniques, including NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis . These studies reveal that the pyridine and pyrimidine rings are often coplanar or nearly so, which could be important for their biological activity. The presence of substituents like fluorophenyl and methoxyphenyl groups can influence the overall molecular conformation and reactivity .

Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine derivatives can participate in various chemical reactions, including coordination with metal ions, as seen in the study of N1-hexyl substituted pyrimidines . The reactivity of these compounds can be influenced by the presence of substituents, which can lead to the formation of complex 3D architectures in the solid state . Additionally, the synthesis of fluorophores from pyrazolo[1,5-a]pyrimidines suggests potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. Computational methods like density functional theory (DFT) and time-dependent DFT have been used to analyze the electronic structures of these compounds, providing insights into their reactivity and potential as therapeutic agents . Molecular electrostatic potential (MEP) analysis has been employed to predict nucleophilic and electrophilic sites, which are crucial for understanding their interactions with biological targets .

科学研究应用

合成和生物活性

化学合成和结构分析: 吡啶并[2,3-d]嘧啶衍生物的合成及其通过晶体学和光谱学的结构阐明已被广泛研究。例如,吡啶并[2,3-d]嘧啶的衍生物已被合成以探索其晶体结构,由于环系统上特定位置的不同取代,显示出不同的分子和晶体构型。此类研究提供了对这些化合物的分子结构和潜在化学反应性的深刻见解 (Trilleras 等,2009)。

生物活性及应用: 吡啶并[2,3-d]嘧啶衍生物的生物活性范围从抗菌到抗炎特性。一些衍生物已被合成并评估其脲酶抑制潜力,展示了它们在设计特定酶的新型抑制剂中的效用 (Rauf 等,2010)。此外,某些氟化衍生物已被探索其在正电子发射断层扫描 (PET) 成像中作为示踪分子的潜在用途,表明它们在医学诊断和研究中的重要性 (Gazivoda Kraljević 等,2011)。

合成路线和新型化合物: 已经开发出生成新型吡啶并[2,3-d]嘧啶衍生物的创新合成路线,其中一些专注于掺入氟和其他取代基以创建具有潜在治疗应用的化合物。这些合成方法不仅扩展了吡啶并[2,3-d]嘧啶衍生物的化学空间,而且还为探索它们的药理特性开辟了新途径 (Rosen 等,2009)。

作用机制

属性

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3/c1-29-18-5-2-4-16(12-18)14-25-20-19(6-3-11-24-20)21(27)26(22(25)28)13-15-7-9-17(23)10-8-15/h2,4-5,7-10,12,19-20,24H,3,6,11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIIJWMXHVHNPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156590581 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

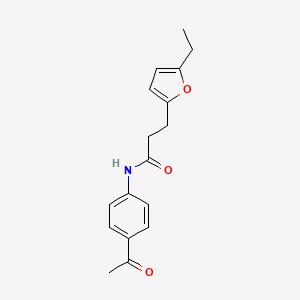

![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)

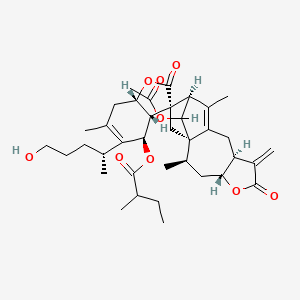

![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)

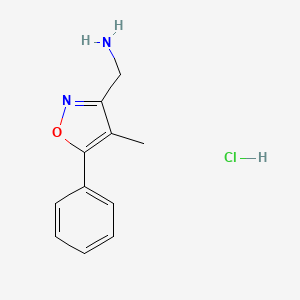

![2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2538384.png)